Neuropeptide Y (32-36) amide, cys-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Neuropeptide Y (32-36) amide, cys- is a small peptide that has been found to play a crucial role in various physiological and pathological processes. It belongs to the neuropeptide Y family, which is known to regulate various functions in the central and peripheral nervous systems.

Applications De Recherche Scientifique

Neuropeptide Y (Neuropeptide Y (32-36) amide, cys-) amide, cys- has been extensively studied for its role in various physiological and pathological processes. It has been found to play a crucial role in the regulation of food intake, energy homeostasis, anxiety, and stress response. Moreover, it has been implicated in the pathogenesis of various disorders, including obesity, diabetes, and cardiovascular diseases.

Mécanisme D'action

Neuropeptide Y (Neuropeptide Y (32-36) amide, cys-) amide, cys- exerts its biological effects by binding to the neuropeptide Y receptor subtype Y2 (NPY2R). Upon binding, it activates various signaling pathways, including the G-protein-coupled receptor (GPCR) pathway and the phospholipase C (PLC) pathway. The activation of these pathways leads to the modulation of various physiological processes, including food intake, energy homeostasis, and stress response.

Biochemical and Physiological Effects:

Neuropeptide Y (Neuropeptide Y (32-36) amide, cys-) amide, cys- has been found to exert various biochemical and physiological effects. It has been shown to increase food intake and promote weight gain by stimulating the release of the orexigenic hormone ghrelin. Moreover, it has been found to regulate energy homeostasis by modulating the activity of various metabolic pathways, including glucose and lipid metabolism. Additionally, it has been implicated in the modulation of anxiety and stress response by regulating the activity of the hypothalamic-pituitary-adrenal (HPA) axis.

Avantages Et Limitations Des Expériences En Laboratoire

Neuropeptide Y (Neuropeptide Y (32-36) amide, cys-) amide, cys- has several advantages for lab experiments. It is stable under physiological conditions and can be easily synthesized using SPPS. Moreover, it has a high affinity for the NPY2R and can be used as a potent agonist for in vitro and in vivo studies. However, its use in lab experiments is limited by its high cost and low solubility, which can affect its bioavailability and efficacy.

Orientations Futures

Neuropeptide Y (Neuropeptide Y (32-36) amide, cys-) amide, cys- has several potential future directions for research. It can be used as a therapeutic target for the treatment of various disorders, including obesity, diabetes, and cardiovascular diseases. Moreover, it can be used as a tool for the identification of novel drugs targeting the NPY2R. Furthermore, it can be used as a biomarker for the diagnosis and prognosis of various diseases, including cancer and neurological disorders.

Conclusion:

In conclusion, neuropeptide Y (Neuropeptide Y (32-36) amide, cys-) amide, cys- is a small peptide that has been found to play a crucial role in various physiological and pathological processes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail. Further research is needed to fully understand the potential therapeutic applications of neuropeptide Y (Neuropeptide Y (32-36) amide, cys-) amide, cys-.

Méthodes De Synthèse

Neuropeptide Y (Neuropeptide Y (32-36) amide, cys-) amide, cys- is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process involves the stepwise addition of protected amino acids to the growing peptide chain, followed by deprotection and cleavage from the resin. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.

Propriétés

Numéro CAS |

132880-12-7 |

|---|---|

Nom du produit |

Neuropeptide Y (32-36) amide, cys- |

Formule moléculaire |

C29H49N13O7S |

Poids moléculaire |

723.9 g/mol |

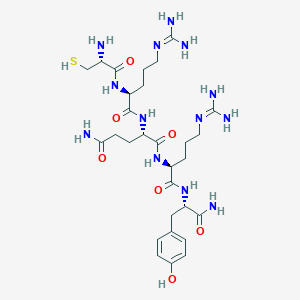

Nom IUPAC |

(2S)-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide |

InChI |

InChI=1S/C29H49N13O7S/c30-17(14-50)24(46)39-18(3-1-11-37-28(33)34)25(47)41-20(9-10-22(31)44)27(49)40-19(4-2-12-38-29(35)36)26(48)42-21(23(32)45)13-15-5-7-16(43)8-6-15/h5-8,17-21,43,50H,1-4,9-14,30H2,(H2,31,44)(H2,32,45)(H,39,46)(H,40,49)(H,41,47)(H,42,48)(H4,33,34,37)(H4,35,36,38)/t17-,18-,19-,20-,21-/m0/s1 |

Clé InChI |

SORPHVHNJWPWKB-SXYSDOLCSA-N |

SMILES isomérique |

C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CS)N)O |

SMILES |

C1=CC(=CC=C1CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CS)N)O |

SMILES canonique |

C1=CC(=CC=C1CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CS)N)O |

Autres numéros CAS |

132880-12-7 |

Séquence |

CRQRY |

Synonymes |

Cys-Arg-Gln-Arg-Tyr-NH2 Cys-neuropeptide Y (32-36) amide Cys-NPY (32-36)-amide neuropeptide Y (32-36) amide, Cys- neuropeptide Y (32-36)-NH2, cysteine- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid](/img/structure/B137009.png)

![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B137027.png)

![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)

![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B137047.png)

![Carbamic acid, [2-(dimethylamino)-1-methoxy-2-oxoethyl]-, methyl ester (9CI)](/img/structure/B137048.png)